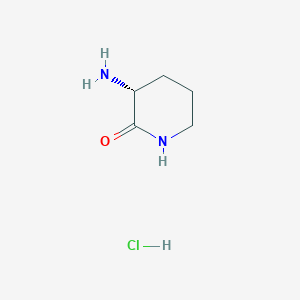

(R)-3-Aminopiperidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYLURYAOXTTE-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679199 | |

| Record name | (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406216-02-2 | |

| Record name | (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidin-2-one Hydrochloride

This compound has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid, chiral scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, this compound serves as a critical building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1] Its utility also extends to the development of other advanced therapeutics, including novel calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment.[2]

This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound. The content is structured to deliver not just data, but field-proven insights into its handling and application, grounded in authoritative scientific sources.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is a chiral heterocyclic compound containing a six-membered lactam (a cyclic amide) ring. The "(R)" designation specifies the stereochemistry at the chiral center, C3, which bears the primary amino group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | (3R)-3-amino-2-piperidinone hydrochloride | [4] |

| CAS Number | 406216-02-2 | [5] |

| Molecular Formula | C₅H₁₁ClN₂O | [5] |

| Molecular Weight | 150.61 g/mol | [5] |

| Canonical SMILES | C1CN.Cl | [6] |

| InChIKey | YCCMTCQQDULIFE-GSVOUGTGSA-N | [7] |

Physicochemical Properties: A Data-Driven Overview

Understanding the physical properties of a compound is paramount for its effective use in experimental design, from reaction setup to purification and formulation. While some specific experimental values for this exact compound are not widely reported in peer-reviewed literature, we can compile known data and provide expert-informed expectations.

| Property | Value / Observation | Source(s) / Notes |

| Appearance | White to off-white solid powder. | |

| Melting Point | Not definitively reported. | Data for the closely related (R)-3-Aminopiperidine dihydrochloride is 190-195 °C.[8] |

| Solubility | No quantitative data available. | As a hydrochloride salt, it is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and DMSO. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely limited. The related 3-aminopiperidine-2,6-dione hydrochloride is reported as soluble in DMSO, chloroform, and dichloromethane.[1] |

| Hygroscopicity | Material is known to be hygroscopic. | [8] |

| Storage | Store in a cool, dry, well-sealed container under an inert atmosphere. | [6] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a critical process for ensuring high enantiomeric purity. A common and scalable method, detailed in patent literature, involves the cyclization of a chiral amino acid derivative.[9]

The causality behind this experimental design is rooted in stereochemical control. By starting with a readily available chiral precursor like (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine), the desired stereochemistry is preserved throughout the synthesis.

Workflow for Synthesis

Sources

- 1. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2-Piperidinone [webbook.nist.gov]

- 3. 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2 [chemicalbook.com]

- 4. CAS 406216-02-2 | this compound - Synblock [synblock.com]

- 5. 406216-02-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Chiral Intermediates

An In-Depth Technical Guide to the Structural Analysis of (R)-3-Aminopiperidin-2-one Hydrochloride

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. This compound is a key chiral building block in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] Its utility is intrinsically linked to its absolute stereochemistry and enantiomeric purity. A robust, multi-faceted analytical strategy is therefore not merely a quality control measure but a foundational component of the drug development process.

This guide eschews a simple checklist of techniques. Instead, it presents an integrated analytical philosophy for the comprehensive structural elucidation of this compound. We will explore not only the "how" but, more critically, the "why" behind each methodological choice, providing a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Analysis: Confirming Molecular Identity and Formula

Before delving into complex stereochemical questions, we must first confirm the molecule's fundamental identity: its molecular weight and elemental composition. This establishes the groundwork upon which all further structural analysis is built.

Mass Spectrometry (MS)

Mass spectrometry serves as the initial verification of the compound's molecular mass. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion.

-

Expertise & Causality: We select ESI in positive ion mode because the basic nitrogen atoms in the piperidinone ring and the primary amine are readily protonated. We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base. The hydrochloride salt will dissociate in the solvent, and the chloride ion is typically not observed in positive mode. The analysis directly confirms that the molecular weight of the synthesized compound matches the theoretical mass of the free base (C₅H₁₀N₂O), which is 114.15 g/mol .[4]

-

Data Interpretation: The primary ion of interest will be at m/z 115.16 [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide an exact mass measurement (e.g., 115.0866 for [C₅H₁₁N₂O]⁺), which confirms the elemental formula with high confidence. Tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation, providing further structural confirmation.[5][6] Common fragmentation pathways for piperidine alkaloids involve neutral losses, such as the loss of water or ammonia, which would be consistent with the proposed structure.[5][7]

Data Summary Table: Expected Mass Spectrometry Data

| Ion | Technique | Expected m/z (Monoisotopic) | Information Gained |

| [M+H]⁺ | ESI-HRMS | 115.0866 | Confirms elemental composition (C₅H₁₁N₂O)⁺ and molecular weight of the free base. |

| Fragmentation Ions | ESI-MS/MS | Varies | Provides evidence for the piperidinone ring structure and functional groups. |

Elucidating Connectivity and Functional Groups

Once the molecular formula is confirmed, the next logical step is to verify the arrangement of atoms—the molecule's connectivity and the presence of key functional groups. This is primarily achieved through vibrational and nuclear magnetic resonance spectroscopies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we are looking for characteristic vibrations of the lactam (cyclic amide) and the primary amine hydrochloride salt.

-

Expertise & Causality: The lactam moiety is the most prominent feature. We anticipate a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The exact position provides insight into ring strain and hydrogen bonding. The N-H stretching vibrations are also critical. We expect to see a band for the lactam N-H, usually around 3200 cm⁻¹, and broader absorptions for the ammonium salt (-NH₃⁺) in the 2400-3000 cm⁻¹ region. The presence of these specific bands provides strong, self-validating evidence for the core structure.[8][9][10]

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

-

Analysis: Identify and label the key vibrational bands corresponding to the functional groups.

Data Summary Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Amine Salt (-NH₃⁺) | N-H Stretch | 2400 - 3000 (broad) | Characteristic of a primary amine hydrochloride salt. |

| Lactam (N-H) | N-H Stretch | ~3200 | Confirms the secondary amide within the ring. |

| Lactam (C=O) | C=O Stretch | ~1660 | Strong, sharp peak indicative of a six-membered lactam carbonyl.[10][11] |

| Methylene (CH₂) | C-H Stretch | 2850 - 2960 | Confirms the aliphatic piperidine backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments provides an unambiguous map of atomic connectivity.

-

Expertise & Causality: ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), allowing us to "walk" through the molecule's backbone. The diastereotopic nature of the methylene protons adjacent to the chiral center (C4 and C5) is expected to result in complex splitting patterns, providing further structural proof. ¹³C NMR complements this by showing the number of unique carbon environments, with the carbonyl carbon being a key downfield signal. The chemical shifts are highly sensitive to the local electronic environment, making NMR a self-validating system for structural confirmation.[12][13][14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H protons, causing their signals to disappear, which helps in peak assignment.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering ~0-12 ppm, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Peak Assignment: Integrate the ¹H signals and analyze their chemical shifts and splitting patterns (multiplicity). Assign both ¹H and ¹³C signals to the corresponding atoms in the structure.

Data Summary Table: Predicted NMR Chemical Shifts (in D₂O)

| Atom Position | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) | Rationale |

| C=O | - | ~175 | Typical chemical shift for a lactam carbonyl carbon. |

| C3-H | ~4.0 (dd) | ~55 | The proton on the chiral center, coupled to the two C4 protons. Downfield shift due to adjacent N and C=O. |

| C4-H₂ | ~2.1 & ~2.3 (m) | ~28 | Diastereotopic protons adjacent to the chiral center. |

| C5-H₂ | ~1.9 (m) | ~22 | Methylene protons further from the electron-withdrawing groups. |

| C6-H₂ | ~3.3 (t) | ~45 | Protons adjacent to the amide nitrogen. |

Definitive Stereochemical and Solid-State Analysis

Confirming the absolute configuration is paramount for a chiral intermediate. While spectroscopic methods confirm connectivity, they typically cannot distinguish between enantiomers. For this, we turn to techniques that are sensitive to the three-dimensional arrangement of atoms.

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of a chiral molecule. It provides a direct 3D visualization of the molecule's structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

-

Expertise & Causality: The method relies on the diffraction of X-rays by a well-ordered single crystal. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic positions are determined. By using anomalous dispersion, the absolute stereochemistry can be determined without ambiguity.[15] This provides the ultimate, authoritative confirmation of the (R) configuration. The process is self-validating; a successful structural solution with a low R-factor (a measure of agreement between the calculated and observed diffraction data) is considered definitive proof.[16][17][18]

Workflow: X-ray Crystallography

Caption: Workflow for absolute structure determination.

Quantifying Chiral Purity

While X-ray crystallography confirms the absolute configuration of a single crystal, it does not quantify the enantiomeric purity of the bulk material. For this, a separation technique is required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.[][20]

-

Expertise & Causality: The core principle involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. However, (R)-3-Aminopiperidin-2-one lacks a strong UV chromophore, making detection by standard HPLC-UV detectors challenging. The authoritative and field-proven solution is pre-column derivatization.[21][22] Reacting the primary amine with a chromophoric agent like benzoyl chloride or p-toluenesulfonyl chloride introduces a strongly UV-absorbing group.[23][24] This creates two diastereomeric derivatives that can be separated on a standard (non-chiral) column or, more commonly, two enantiomeric derivatives that are then readily separated on a CSP and detected with high sensitivity. This derivatization strategy is a self-validating system; the reaction must be shown to proceed without racemization.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

-

Derivatization:

-

Dissolve a known quantity of this compound in an appropriate solvent (e.g., a mixture of hexane and a small amount of base like triethylamine).

-

Add an excess of a derivatizing agent (e.g., benzoyl chloride) and stir at a controlled temperature (e.g., 40°C).[23]

-

Monitor the reaction by TLC. Upon completion, quench the reaction and extract the derivatized product. Evaporate the solvent.

-

-

HPLC Analysis:

-

Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or glycoprotein-based like Chiral-AGP).[22][23]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength for the derivatizing group (e.g., 228 nm or 254 nm).[22][23]

-

System Suitability: Inject a standard of the derivatized racemate to confirm baseline separation of the two enantiomer peaks. The resolution factor should be > 2.0.

-

-

Quantification:

-

Inject the derivatized sample solution.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R) and (S) enantiomers: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

Workflow: Integrated Structural Analysis

Caption: A logical flow for complete structural elucidation.

Conclusion: A Synthesis of Orthogonal Techniques

The structural elucidation of this compound is not accomplished by a single technique but by the logical and systematic integration of orthogonal analytical methods. We begin by confirming the molecular formula with mass spectrometry, then map the atomic connectivity with FTIR and NMR, and finally, address the critical question of stereochemistry with the definitive power of X-ray crystallography and the quantitative precision of chiral HPLC. Each step validates the last, building a complete and unassailable structural dossier. This rigorous, evidence-based approach ensures the quality, safety, and efficacy of the advanced pharmaceutical intermediates that rely on this vital chiral building block.

References

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.

- FTIR study of five complex beta-lactam molecules. PubMed.

- WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility... Semantic Scholar.

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.

- Chiral Analysis & Separ

- WO/2007/112368 PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE.

- This compound | C5H11ClN2O | CID 50997793. PubChem.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- FTIR study of five complex β-lactam molecules | Request PDF.

- Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. PMC - NIH.

- 2-Piperidinone. NIST WebBook.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Chiral analysis. Wikipedia.

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.

- The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...

- 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2. ChemicalBook.

- 2-Piperidone - Optional[MS (GC)] - Spectrum. SpectraBase.

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- 406216-02-2|this compound|BLD Pharm. BLD Pharm.

- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.

- 1801140-47-5|(R)-3-Aminopiperidine-2,6-dione hydrochloride. BLDpharm.

- (R)-3-Aminopiperidine(127294-73-9) 1H NMR spectrum. ChemicalBook.

- 3-Aminopiperidin-2-one hydrochloride. MySkinRecipes.

- (R)

- (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8. ChemicalBook.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Single crystal X-ray structure of compound 13.

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

- Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. PubMed.

- (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum. ChemicalBook.

- (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum. ChemicalBook.

- 3-Aminopiperidin-2-one. Sigma-Aldrich.

- Synthesis and X-ray structural characterization of square-pyramidal copper(II) complex with aminoguanidine derivative | Request PDF.

- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH.

- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI.

Sources

- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 3-Aminopiperidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (R)-3-Aminopiperidine(127294-73-9) 1H NMR [m.chemicalbook.com]

- 13. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 14. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]

- 15. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chiral analysis - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 24. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Spectroscopic Elucidation of Piperidinone Scaffolds: A Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride

Executive Summary: (R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug development and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule.

Important Note on Data Availability: As of the date of this publication, a complete, publicly available, and experimentally verified set of spectroscopic data for this compound could not be located in peer-reviewed literature or public databases. Therefore, this guide will present the known spectroscopic data for the closely related parent compound, 3-Aminopiperidin-2-one , and provide expert analysis and theoretical considerations for the expected spectral characteristics of the target molecule, this compound. This approach allows for a robust foundational understanding while maintaining scientific transparency.

Introduction: The Significance of this compound

The piperidone ring system is a prevalent motif in a wide array of natural products and synthetic pharmaceuticals. The introduction of a chiral amine at the 3-position, as in (R)-3-Aminopiperidin-2-one, provides a crucial handle for stereospecific interactions with biological targets. The hydrochloride salt form is often utilized to enhance stability and aqueous solubility, which are desirable properties for active pharmaceutical ingredients (APIs).

This guide will delve into the core spectroscopic techniques used to characterize this molecule, explaining not just the data itself, but the rationale behind the expected spectral features.

Molecular Structure and its Spectroscopic Implications

The fundamental structure of 3-Aminopiperidin-2-one consists of a six-membered lactam ring. The key features influencing its spectroscopic signature are the amide functional group, the secondary amine, and the aliphatic chain.

Figure 1: Molecular Structure of 3-Aminopiperidin-2-one.

In the target molecule, this compound, two key modifications will alter the spectroscopic output:

-

Protonation at N7: The primary amine (N7) will be protonated to form an ammonium salt (-NH3+), significantly impacting the electronic environment of the neighboring C3 proton and carbon.

-

Chirality at C3: The stereocenter at C3 will lead to diastereotopic relationships between protons on adjacent methylene groups, potentially resulting in more complex splitting patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Workflow for NMR Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

Spectroscopic Data for 3-Aminopiperidin-2-one

The following table summarizes the reported ¹³C NMR data for the parent compound, 3-Aminopiperidin-2-one.

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 (C=O) | ~170-175 |

| C3 (CH-NH2) | ~50-55 |

| C4 (CH2) | ~25-30 |

| C5 (CH2) | ~20-25 |

| C6 (CH2-NH) | ~40-45 |

Interpretation and Theoretical Considerations for this compound

¹H NMR Spectroscopy:

-

Amide Proton (N1-H): A broad singlet is expected in the region of 7.5-8.5 ppm.

-

Ammonium Protons (N7-H3+): A broad singlet, due to rapid exchange with any residual water and quadrupolar broadening from the nitrogen, is anticipated around 7.0-8.0 ppm in a solvent like DMSO-d6. In D2O, this signal would exchange and disappear.

-

C3-H Proton: This proton, being alpha to the newly formed ammonium group, will experience a significant downfield shift compared to the parent compound, likely appearing in the 3.5-4.0 ppm range. It would present as a multiplet due to coupling with the C4 protons.

-

C6-H2 Protons: These protons, adjacent to the amide nitrogen, are expected around 3.2-3.6 ppm as a multiplet.

-

C4-H2 and C5-H2 Protons: These methylene groups will form a complex set of overlapping multiplets in the aliphatic region, typically between 1.5-2.5 ppm. Due to the chiral center at C3, the two protons on C4 are diastereotopic and should, in principle, have different chemical shifts and show geminal coupling to each other, in addition to vicinal coupling to the C3 and C5 protons. This can lead to more complex splitting patterns than in the achiral analogue.

¹³C NMR Spectroscopy:

-

C2 (Amide Carbonyl): The carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.

-

C3 (CH-NH3+): The carbon bearing the ammonium group will be deshielded compared to the parent amine, with an expected shift in the 50-55 ppm range.

-

C6 (CH2-NH): This carbon, adjacent to the amide nitrogen, should appear around 40-45 ppm.

-

C4 and C5 (Aliphatic Carbons): These carbons will be found in the upfield region of the spectrum, between 20-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

| Step | Procedure | Rationale |

| 1 | Sample Preparation | A small amount of the solid sample is mixed with dry Potassium Bromide (KBr). |

| 2 | Pellet Formation | The mixture is pressed under high pressure to form a thin, transparent pellet. |

| 3 | Data Acquisition | The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. |

Expected IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3200-3300 | Medium | |

| N-H Stretch (Ammonium) | 2800-3100 | Broad, Strong | Overlapping with C-H stretches. |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium | |

| C=O Stretch (Amide I) | 1650-1680 | Strong | A key diagnostic peak for the lactam. |

| N-H Bend (Ammonium) | 1500-1600 | Medium | |

| N-H Bend (Amide II) | 1510-1550 | Medium |

The presence of the broad and strong ammonium N-H stretching bands is a key indicator of the hydrochloride salt formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and confirming the structure.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ions [M+H]+.

-

Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their m/z ratio.

Expected Mass Spectrum for this compound

The molecular weight of the free base, (R)-3-Aminopiperidin-2-one, is 114.15 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]+ would be observed.

-

Expected Molecular Ion: m/z = 115.09 (for C₅H₁₁N₂O⁺)

Fragmentation Pathway:

The protonated molecular ion can undergo fragmentation in the mass spectrometer, especially with tandem MS (MS/MS) techniques.

Figure 3: A plausible fragmentation pathway for protonated 3-Aminopiperidin-2-one.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and drug development. While a complete experimental dataset is not publicly available, a thorough analysis of the structure and comparison with the parent compound, 3-Aminopiperidin-2-one, allows for a reliable prediction of its NMR, IR, and MS spectra. The key expected features are the downfield shift of the C3 proton and carbon in NMR due to the ammonium group, the characteristic broad N-H stretches of the ammonium ion in the IR spectrum, and a protonated molecular ion at m/z 115 in the mass spectrum. This guide provides a solid framework for researchers and scientists working with this important chiral building block.

References

At the time of writing, no direct peer-reviewed articles with the complete spectroscopic dataset for this compound were found. The information presented is based on data from public chemical databases for the parent compound and established principles of spectroscopic interpretation.

-

PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone. National Center for Biotechnology Information. [Link]

A-In-Depth Technical Guide to the Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from D-Ornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidin-2-one, a chiral cyclic amino acid derivative, is a critical building block in the synthesis of various pharmacologically active compounds, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (R)-3-aminopiperidin-2-one hydrochloride, starting from the readily available and enantiomerically pure precursor, D-ornithine. This document delves into the strategic considerations for functional group protection, the mechanism of intramolecular cyclization, and detailed, field-tested protocols for each synthetic step. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of (R)-3-Aminopiperidin-2-one

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] The introduction of specific stereocenters and functional groups onto this ring system allows for precise modulation of biological activity. (R)-3-Aminopiperidin-2-one, as a chiral lactam, offers a synthetically versatile handle for the construction of more complex molecules. Its primary application lies in the synthesis of DPP-IV inhibitors, such as Alogliptin, which rely on the specific stereochemistry of the 3-amino group for their therapeutic efficacy.

The synthesis of enantiopure 3-aminopiperidine derivatives has been a subject of considerable research, with various strategies emerging from different starting materials.[3][4] The use of natural amino acids like D-ornithine as a chiral pool starting material presents an economically viable and stereochemically controlled approach to the target molecule.[3]

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points towards D-ornithine as an ideal starting material. The core challenge lies in the selective formation of the six-membered lactam ring through intramolecular amidation between the α-amino group and the carboxylic acid, while the δ-amino group remains available for subsequent transformations or is suitably protected.

Diagram of the Retrosynthetic Analysis:

Caption: Retrosynthetic pathway for this compound.

The Crucial Role of Protecting Groups

The success of this synthesis hinges on a well-defined protecting group strategy. D-ornithine possesses three functional groups: a carboxylic acid, an α-amino group, and a δ-amino group. To facilitate the desired intramolecular cyclization, these groups must be selectively manipulated.

-

α-Amino Group Protection: The α-amino group must be protected to prevent unwanted side reactions during the activation of the carboxylic acid. The benzyloxycarbonyl (Cbz or Z) group is an excellent choice due to its stability under a range of conditions and its facile removal via catalytic hydrogenation.[5]

-

δ-Amino Group Protection: The δ-amino group also requires protection to prevent its participation in the cyclization, which would lead to the formation of a seven-membered lactam. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to the conditions required for Cbz protection and subsequent esterification but can be selectively removed under acidic conditions.[6]

-

Carboxylic Acid Activation: The carboxylic acid is typically converted to a methyl ester to enhance its reactivity towards intramolecular aminolysis.

Detailed Synthetic Pathway and Mechanistic Insights

The overall synthetic transformation from D-ornithine to this compound can be delineated into four key stages.

Diagram of the Synthetic Workflow:

Caption: Overall synthetic workflow from D-Ornithine.

Step 1 & 2: Protection and Esterification of D-Ornithine

A more streamlined approach involves the direct conversion of D-ornithine hydrochloride to its methyl ester dihydrochloride, followed by selective protection. A common industrial method starts with (R)-methyl-2,5-diaminopentanoate dihydrochloride.[7]

Step 3: Intramolecular Cyclization

This is the key ring-forming step. The N-α-Cbz-D-ornithine methyl ester is treated with a base, such as sodium methoxide in methanol.[7] The base deprotonates the α-amino group, which then acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates methanol, yielding the desired six-membered lactam. The reaction is typically carried out at low temperatures to minimize side reactions.[7]

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Cbz protecting group. This is cleanly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The resulting free amine is then treated with hydrochloric acid to afford the stable and crystalline this compound.[7]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of (R)-3-aminopiperidin-2-one from (R)-methyl 2,5-diaminopentanoate dihydrochloride

This procedure is adapted from a patented industrial synthesis.[7]

-

Cyclization: To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol, add approximately 2.6 equivalents of sodium methoxide in methanol at a temperature between -10°C and 0°C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Salt Formation: Add between 1.0 and 1.5 equivalents of hydrochloric acid in methanol to the reaction mixture at a temperature between 0°C and 20°C.

-

Isolation: The product, this compound, will precipitate from the solution. Isolate the solid by filtration and wash with a cold solvent mixture, such as methyl tert-butyl ether and methanol.

-

Drying: Dry the product under vacuum to a constant weight.

Data Presentation

| Parameter | Expected Value |

| Chemical Formula | C₅H₁₁ClN₂O[8] |

| Molecular Weight | 150.61 g/mol [9] |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Purity (HPLC) | ≥98%[10] |

| Chiral Purity (Chiral HPLC) | ≥99% ee |

Safety and Handling

-

D-Ornithine Hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Methoxide: Highly corrosive and flammable. Handle in a fume hood and take precautions to avoid contact with skin and eyes. Reacts violently with water.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE in a fume hood.

-

Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care and keep away from ignition sources.

Conclusion

The synthesis of this compound from D-ornithine is a well-established and efficient process that leverages the principles of protecting group chemistry and intramolecular cyclization. This guide has provided a detailed overview of the synthetic strategy, mechanistic considerations, and practical experimental protocols. By understanding the rationale behind each step, researchers and drug development professionals can confidently and safely produce this valuable chiral building block for the synthesis of innovative therapeutics.

References

- Yoshikai, N. (n.d.). Rewiring amino acids to piperidines. Tohoku University.

- Yoshikai Group. (n.d.). Rewiring amino acids to piperidines.

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Schiffers, I., Frings, M., Kübber, B. M., Truong, K.-N., Rissanen, K., & Bolm, C. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Figshare.

- Gottlieb, H. E., & Hassner, A. (n.d.). ChemInform Abstract: From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. ResearchGate.

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

- Tohoku University. (n.d.). Rewiring amino acids to piperidines.

- PubMed. (n.d.). Formation of D-Phe-Pro-Val-cyclo-Orn by gramicidin S synthetase in the absence of L-leucine.

- National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- PubChem. (n.d.). This compound.

- Ambeed. (n.d.). 3-Amino-2-piperidinone | Cyclo-ornithine | Piperidines.

- National Institutes of Health. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- ResearchGate. (n.d.). A New Lactam Protecting Group.

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Home Sunshine Pharma. (n.d.). 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-piperidin-2-one.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. Rewiring amino acids to piperidines | Yoshikai Group [pharm.tohoku.ac.jp]

- 3. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [figshare.com]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 406216-02-2|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

Chiral Synthesis of 3-Aminopiperidin-2-one Enantiomers: Core Strategies and Methodologies

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 3-aminopiperidin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the chiral core of numerous therapeutic agents, including novel calcitonin gene-related peptide (CGRP) receptor antagonists and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1][2] The precise stereochemistry at the C3 position is often critical for pharmacological activity, making the development of robust, scalable, and enantioselective synthetic routes a paramount objective for process chemists and drug developers.[3][4] This technical guide provides an in-depth analysis of the principal strategies for accessing enantiopure (R)- and (S)-3-aminopiperidin-2-one, focusing on the underlying chemical principles, field-proven protocols, and comparative advantages of each approach. We will explore asymmetric synthesis via biocatalysis, chiral pool synthesis from natural amino acids, transition-metal-catalyzed asymmetric hydrogenation, and diastereoselective methods, offering a comprehensive resource for researchers in the pharmaceutical sciences.

The Strategic Importance of Chiral 3-Aminopiperidin-2-ones

The therapeutic relevance of the 3-aminopiperidin-2-one core is exemplified by its presence in molecules like alogliptin, a DPP-IV inhibitor for type 2 diabetes.[5] The biological activity of such compounds is intrinsically tied to their three-dimensional structure. For instance, with the related compound thalidomide, the (R)-enantiomer possesses sedative properties while the (S)-enantiomer is teratogenic.[3] This stark difference underscores the non-negotiable requirement for methods that can deliver single enantiomers with high optical purity. The primary challenge lies in efficiently creating the stereocenter at the C3 position of the piperidinone ring, which has spurred the development of several distinct and innovative synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure 3-aminopiperidin-2-ones can be broadly categorized into four main approaches. The choice of strategy is often dictated by factors such as scale, cost of starting materials, required optical purity, and the availability of specialized catalysts or enzymes.

Biocatalytic Asymmetric Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable method for producing chiral amines, offering high selectivity under mild reaction conditions.[6] Transaminases (TAs), in particular, have been successfully employed for the asymmetric synthesis of protected 3-aminopiperidine derivatives from a prochiral ketone precursor.[2]

Principle of Asymmetric Transamination: Omega-transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a carbonyl acceptor.[2] The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2] By using an engineered, stereo-selective transaminase (either (R)-selective or (S)-selective), one can convert a prochiral ketone, such as 1-Boc-3-piperidone, directly into the corresponding optically pure amine.[2]

Workflow for Asymmetric Transamination:

Sources

- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide to its Mechanism of Action in Biological Systems

Introduction: The Rise of a Privileged Scaffold in Covalent Inhibition

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral cyclic β-amino acid derivative that has emerged as a critical structural motif in modern medicinal chemistry.[1][2] While it is a metabolite found in various organisms, including humans, its significance in drug development lies not in its intrinsic biological activity, but in its role as a privileged scaffold for designing highly potent and selective targeted covalent inhibitors.[3][4] This guide will provide an in-depth analysis of the mechanism of action attributable to this moiety, primarily through the lens of its most prominent application: the irreversible inhibition of Bruton's tyrosine kinase (BTK) by the drug ibrutinib. We will explore the molecular interactions, the downstream signaling consequences, and the experimental methodologies required to elucidate and validate these mechanisms.

Part I: The Role of (R)-3-Aminopiperidin-2-one as a Covalent Director

The primary mechanism of action associated with the (R)-3-aminopiperidin-2-one scaffold is its function in orienting a reactive "warhead" to form a permanent, covalent bond with a specific amino acid residue on a target protein.[5][6] This irreversible binding leads to sustained inactivation of the protein, a strategy that offers advantages in potency and duration of action over traditional non-covalent inhibitors.[7]

Case Study: Ibrutinib and Bruton's Tyrosine Kinase (BTK)

The quintessential example of this mechanism is the drug ibrutinib, a first-in-class BTK inhibitor approved for the treatment of B-cell malignancies.[8] Ibrutinib's chemical structure features the (R)-3-aminopiperidin-2-one moiety linked to a pyrazolopyrimidine core and a crucial acrylamide group, which serves as the electrophilic warhead.[8]

Mechanism of Covalent Inhibition:

-

Initial Non-covalent Binding: Ibrutinib first docks into the ATP binding site of BTK through a series of reversible, non-covalent interactions. This initial binding is a critical prerequisite for the subsequent covalent reaction.[5]

-

Optimal Positioning: The rigid, chiral structure of the (R)-3-aminopiperidin-2-one ring plays a crucial role in this process. It acts as a handle, precisely positioning the acrylamide warhead in close proximity to the thiol side chain of a specific cysteine residue at position 481 (Cys-481) within the BTK active site.[9][10]

-

Michael Addition Reaction: Once optimally oriented, the acrylamide undergoes a Michael addition reaction with the nucleophilic thiol of Cys-481. This forms a stable, irreversible covalent bond.[9][11] Quantum mechanics and molecular mechanics (QM/MM) simulations have shown that the reaction proceeds via a direct proton transfer from Cys-481 to the acrylamide, followed by the formation of the sulfur-carbon bond.[9][11]

-

Sustained Target Inactivation: The formation of this covalent bond permanently inactivates BTK, leading to a durable blockade of its downstream signaling pathways.[8] This irreversible action is key to ibrutinib's high potency, with an IC50 value of 0.5 nM in biochemical assays.[8]

Visualizing the Covalent Inhibition Mechanism

Caption: Covalent inhibition of BTK by Ibrutinib.

Part II: Impact on Biological Signaling Pathways

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and function of B-cells.[12][13] By irreversibly inhibiting BTK, compounds utilizing the (R)-3-aminopiperidin-2-one scaffold effectively shut down this entire cascade.

The BTK Signaling Cascade:

-

BCR Activation: Engagement of the B-cell receptor by an antigen triggers the activation of Src family kinases, which then phosphorylate BTK.

-

BTK Autophosphorylation & Activation: Activated BTK autophosphorylates, becoming a fully competent kinase.

-

Downstream Signaling: Active BTK then phosphorylates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[14]

-

Second Messenger Generation: Phosphorylated PLCγ2 cleaves PIP2 into IP3 and DAG, leading to a calcium (Ca2+) influx and the activation of protein kinase C (PKC).[10][14]

-

Transcription Factor Activation: These events culminate in the activation of transcription factors like NF-κB and NFAT, which drive the expression of genes essential for B-cell proliferation, survival, and activation.[14][15]

Consequence of Inhibition: Ibrutinib's covalent inhibition of BTK creates a bottleneck in this pathway. The blockade prevents the phosphorylation of PLCγ2, thereby inhibiting the downstream calcium flux and activation of transcription factors.[8][10] This leads to decreased B-cell activation, induction of apoptosis (programmed cell death), and inhibition of proliferation, which are the ultimate therapeutic effects in B-cell malignancies.[8][16]

Visualizing the BTK Signaling Pathway and its Inhibition

Sources

- 1. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 406216-02-2|this compound|BLD Pharm [bldpharm.com]

- 3. abmole.com [abmole.com]

- 4. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]

- 13. pnas.org [pnas.org]

- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

Physical and chemical properties of (R)-3-Aminopiperidin-2-one hydrochloride

An In-depth Technical Guide: Physical and Chemical Properties of (R)-3-Aminopiperidin-2-one hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the core physicochemical properties, reactivity, synthesis, and handling of this compound. As a crucial chiral intermediate, a thorough understanding of its characteristics is paramount for its effective application in pharmaceutical development.

Chemical Identity and Structural Framework

This compound is a chiral heterocyclic compound widely utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its identity is defined by specific structural and registration identifiers that are critical for sourcing, regulatory compliance, and experimental replication.

The molecule features a six-membered piperidinone ring with a chiral center at the C3 position, bearing an amino group in the (R) configuration. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.

Table 1: Core Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 406216-02-2 | [2][3][4] |

| Molecular Formula | C₅H₁₁ClN₂O | [2][3][4] |

| Molecular Weight | 150.61 g/mol | [2][3][4] |

| IUPAC Name | (3R)-3-aminopiperidin-2-one hydrochloride | [5] |

| SMILES | O=C1NCCC[C@H]1N.[H]Cl | [2] |

| MDL Number | MFCD09752974 |[2][3] |

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, formulation, and reaction conditions. These properties are summarized below.

Table 2: Summary of Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid, White to Off-White Powder | [6] |

| Solubility | Data for the related (S)-enantiomer indicates slight solubility in DMSO, Methanol, and Water. | [7] |

| Storage Temperature | Recommended to be stored under an inert atmosphere at room temperature. Some suppliers suggest storage in a freezer at -20°C. | [2][8] |

| Stability | Stable under recommended storage conditions. The compound is noted to be hygroscopic. |[6][9][10] |

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound; it is produced through multi-step chemical synthesis. Its reactivity is primarily governed by the amino group and the lactam (cyclic amide) functionality.

Synthetic Pathway Overview

A common and scalable synthetic route starts from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine).[11][12] The process involves an initial esterification, followed by a base-mediated intramolecular cyclization to form the piperidinone ring. The final step is the formation of the hydrochloride salt.

The causality behind this pathway lies in leveraging a readily available chiral starting material to establish the desired stereochemistry early in the sequence. The cyclization to form the lactam is a thermodynamically favorable ring-closing reaction.

Caption: General synthetic workflow for this compound.

Key Synthetic Protocol: Cyclization and Salt Formation

The following protocol is a representative example derived from established synthetic methods.[11] It is a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS before proceeding to the next step.

Step 1: Preparation of the Reaction Mixture

-

To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol, add approximately 2.6 to 3 equivalents of a base, such as sodium methoxide in methanol.

-

Expert Insight: The reaction is conducted at a low temperature (between -10°C and 0°C) to control the rate of the cyclization and minimize potential side reactions.[11]

Step 2: Intramolecular Cyclization

-

Maintain the reaction mixture at a temperature between -10°C and -5°C for a sufficient time to form (R)-3-aminopiperidin-2-one.[11]

-

The methoxide base deprotonates the primary amine, which then acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate methanol.

Step 3: Hydrochloride Salt Formation

-

Following the cyclization, add between 1.0 and 1.5 equivalents of hydrochloric acid (often as a solution in a solvent like methyl tert-butyl ether or methanol).[11]

-

This reaction is performed at a controlled temperature, typically between 0°C and 20°C.[11]

Step 4: Isolation of the Product

-

The resulting this compound often precipitates from the reaction mixture.

-

The solid product is then isolated by filtration and dried.[11]

Chemical Reactivity: Reduction to (R)-3-Aminopiperidine

A cornerstone of this intermediate's utility is its reduction to (R)-3-aminopiperidine. This subsequent molecule is the direct building block for many advanced pharmaceutical agents.

-

Reaction: The lactam (amide) functionality can be completely reduced to an amine using a powerful reducing agent.

-

Reagent of Choice: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[11][13] Its high reactivity is necessary to reduce the resonance-stabilized amide carbonyl.

-

Conditions: The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), with heating to drive the reaction to completion.[11][13]

Role in Pharmaceutical Drug Development

The primary value of this compound is as a strategic intermediate. Its own biological activity is less relevant than that of the molecules derived from it.

Precursor for DPP-IV Inhibitors

This compound is a key intermediate in the synthesis of (R)-3-aminopiperidine.[14] (R)-3-aminopiperidine is a critical component for a class of anti-diabetic drugs known as Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[12][13] These drugs work by prolonging the action of incretin hormones, which helps to regulate blood sugar levels. The specific (R)-stereochemistry is often essential for potent and selective binding to the DPP-IV enzyme's active site.

Scaffold for Novel Therapeutics

The 3-aminopiperidin-2-one core structure is also being explored in other therapeutic areas. Recent research has identified novel antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor based on this scaffold, which are being investigated for the treatment of migraines.[15]

Caption: Role of (R)-3-Aminopiperidin-2-one HCl in drug development pathways.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved using a suite of standard analytical techniques. Commercial suppliers provide documentation including:

-

Nuclear Magnetic Resonance (NMR): To confirm the molecular structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related substances or impurities.[2][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.[2][4]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

The compound is classified with several GHS hazard statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[9]

-

Handling Practices: Avoid breathing dust.[9] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[6][9]

-

Hygroscopicity: The material is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can degrade the material or affect its reactivity in subsequent steps.[6][10]

Conclusion

This compound is a high-value synthetic intermediate whose properties are well-defined. Its significance is rooted in its role as a precursor to the chiral building block (R)-3-aminopiperidine, which is fundamental to the synthesis of DPP-IV inhibitors and other emerging therapeutics. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and pharmaceutical manufacturing.

References

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- This compound | 406216-02-2. BLD Pharm.

- 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Home Sunshine Pharma.

- 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2. ChemicalBook.

- 3-Aminopiperidine-2,6-dione hydrochloride Safety D

- WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- WO/2007/112368 PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE.

- This compound | C5H11ClN2O | CID 50997793. PubChem.

- (R)

- 3-Amino-piperidin-2-one | CAS 1892-22-4. Santa Cruz Biotechnology.

- 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4. Smolecule.

- 3-amino-2-piperidinone hydrochloride | CAS# 138377-80-7. Hit2Lead.

- 3-Aminopiperidin-2-one hydrochloride. MySkinRecipes.

- 3-Aminopiperidin-2-one | 1892-22-4. BLD Pharm.

- SAFETY D

- 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548. PubChem.

- (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem.

- (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8. ChemicalBook.

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed.

- 3-Aminopiperidin-2-one AldrichCPR. Sigma-Aldrich.

- CAS 406216-02-2 | this compound. Synblock.

- (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4. TCI Chemicals.

- (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2. ChemicalBook.

- (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8. ChemicalBook.

Sources

- 1. 3-Aminopiperidin-2-one hydrochloride [myskinrecipes.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2 [chemicalbook.com]

- 4. CAS 406216-02-2 | this compound - Synblock [synblock.com]

- 5. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]

- 8. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

- 10. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 14. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 15. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 164283-79-4 provided in the topic query appears to be incorrect and likely refers to a product or catalog number. This guide focuses on Methyl trifluoromethanesulfonate (CAS: 333-27-7) , which is strongly associated with the product code "164283" from major chemical suppliers. All data herein pertains to Methyl trifluoromethanesulfonate.

Introduction

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its high reactivity stems from the trifluoromethanesulfonyl (triflate) group, an excellent leaving group, which renders the methyl group highly electrophilic.[3] This property allows for the methylation of a wide range of nucleophiles, including those that are weakly reactive.[1] This guide provides a comprehensive overview of the chemical properties, safety data, applications, and handling protocols for methyl trifluoromethanesulfonate, designed to equip researchers and drug development professionals with the critical information needed for its safe and effective use.

Chemical and Physical Properties

Methyl trifluoromethanesulfonate is a colorless liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below. It is crucial to note that it is sensitive to moisture and air, and hydrolyzes in water to form triflic acid and methanol.[1][3]

| Property | Value | References |

| CAS Number | 333-27-7 | [1] |

| Molecular Formula | C₂H₃F₃O₃S | [1] |

| Molecular Weight | 164.10 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Boiling Point | 94-99 °C | [2] |

| Melting Point | -64 °C | [1] |

| Density | 1.45 g/mL at 25 °C | [5] |

| Flash Point | 38 °C (100.4 °F) | [6] |

| Refractive Index | n20/D 1.326 (lit.) | [2] |

| Solubility | Hydrolyzes in water. Slightly soluble in chloroform and ethyl acetate. | [1][4] |

Safety and Hazard Information

Methyl trifluoromethanesulfonate is an extremely hazardous substance and must be handled with stringent safety precautions.[4] It is flammable, corrosive, and highly toxic upon inhalation, ingestion, or skin contact.[5][6]

2.1 GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[7] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[5] |

Signal Word: Danger[8]

GHS Pictograms:

Sources

- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyl Trifluoromethanesulfonate|Powerful Methylating Agent [benchchem.com]

- 4. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of (R)-3-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidin-2-one hydrochloride, a chiral cyclic amine derivative, is a crucial building block in modern pharmaceutical synthesis. Its structural motif is present in a variety of biologically active molecules, making a thorough understanding of its stability paramount for ensuring the integrity, reproducibility, and safety of drug discovery and development processes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling.

Physicochemical Properties and Inherent Stability

This compound is a solid material with a molecular formula of C5H11ClN2O and a molecular weight of 150.61 g/mol .[1] The presence of a primary amine, a lactam (cyclic amide), and a chiral center defines its reactivity and potential for degradation. The hydrochloride salt form generally enhances the stability and water solubility of the amine compared to its free base form.[2] Amine hydrochlorides can be considered protected forms of the more reactive free base, a characteristic that contributes to a longer shelf-life.[2]

However, like many amine hydrochlorides, this compound can be susceptible to degradation under specific environmental conditions. Key factors that can compromise its stability include moisture, elevated temperatures, pH extremes, light, and oxidizing agents.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| CAS Number | 406216-02-2 | [1][4] |

| Molecular Formula | C5H11ClN2O | [1][5] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | Solid | [6] |

| Storage | Inert atmosphere, room temperature[4] or freezer under -20°C in a dark place.[7] | [4][7] |

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is fundamental to designing effective stability-indicating analytical methods and establishing appropriate storage conditions.

Hydrolysis

The lactam ring in the molecule is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. This process would lead to the opening of the piperidinone ring to form the corresponding amino acid derivative. While the hydrochloride salt provides some protection against base-catalyzed hydrolysis, exposure to strong bases or prolonged exposure to aqueous environments, especially at elevated temperatures, can promote this degradation pathway. The hydrolysis of similar cyclic amide structures has been documented in the literature.[8]

Oxidation

The secondary amine within the piperidine ring and the primary amine substituent are potential sites for oxidation.[9][10][11] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This can lead to the formation of various degradation products, including N-oxides, imines, or further oxidized species, potentially resulting in ring-opening or polymerization. The oxidation of cyclic amines to lactams is a known chemical transformation, highlighting the potential for further oxidation of the piperidinone ring.[9][10][11]

Hygroscopicity and Moisture-Mediated Degradation

Hydrochloride salts of amines often exhibit hygroscopicity, meaning they readily attract and absorb moisture from the atmosphere.[3][12][13][14] The absorbed water can act as a medium for hydrolytic degradation and can also facilitate other degradation reactions by increasing molecular mobility within the solid state. The hygroscopic nature of a compound can be influenced by its polymorphic form and the presence of impurities.[13]

Thermal Degradation

Exposure to elevated temperatures can provide the energy required to initiate various degradation reactions. In the solid state, this can lead to decomposition, discoloration, and the formation of a complex mixture of degradation products. Thermal decomposition may produce hazardous gases such as carbon monoxide, oxides of nitrogen, and hydrogen chloride gas.[3]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: For long-term storage, it is advisable to store the compound in a freezer, under -20°C.[7] Some suppliers also suggest storage at room temperature under an inert atmosphere.[4] For routine laboratory use, storage in a cool, dry place is recommended.[15][16]

-

Atmosphere: Due to its potential hygroscopicity and sensitivity to oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[3][4] Containers should be tightly sealed to prevent the ingress of moisture and air.[3][15]

-

Light: To prevent potential photolytic degradation, the compound should be stored in a dark place, protected from light.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can promote oxidative degradation.[3][6]

-

Handling: When handling the compound, use appropriate personal protective equipment, including gloves and safety glasses.[17] Work in a well-ventilated area to avoid inhalation of any dust particles.[18][19] Minimize the generation of dust.[6]

Stability Assessment: A Forced Degradation Study Protocol